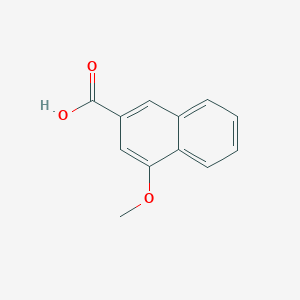

4-Methoxynaphthalene-2-carboxylic acid

説明

Contextualizing Naphthalene-Based Structures in Contemporary Organic Chemistry

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structure in contemporary organic chemistry. As the simplest polycyclic aromatic hydrocarbon (PAH), it serves as a crucial building block and structural motif in a wide array of more complex molecules. The extended π-electron system of naphthalene imparts distinct electronic and photophysical properties, making it a key component in the design of functional materials.

Naphthalene derivatives are integral intermediates in the synthesis of a variety of organic products, including dyes, polymers, and pharmaceuticals. solubilityofthings.commedchemexpress.com The ability to functionalize the naphthalene ring at its various positions allows for precise tuning of a molecule's steric and electronic properties, enabling chemists to design compounds with tailored functionalities for specific applications. Research into polycyclic aromatic systems continues to be a vibrant area, with data-driven investigations exploring the structure-property relationships of molecules containing aromatic rings like naphthalene. chemrxiv.org

The Significance of Carboxylic Acid Functional Groups in Organic Synthesis and Functional Material Design

The carboxylic acid (-COOH) is one of the most important functional groups in organic chemistry, characterized by a hydroxyl group attached to a carbonyl carbon. solubilityofthings.comlibretexts.org This unique structure confers acidity and enables a wide range of chemical transformations, making it a cornerstone of organic synthesis. numberanalytics.comijprems.com

Key aspects of the carboxylic acid functional group include:

Reactivity and Versatility: Carboxylic acids are precursors to a multitude of other functional groups. They readily undergo reactions such as esterification with alcohols, amidation with amines, and reduction to form alcohols. solubilityofthings.comevitachem.com Furthermore, decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation. nih.gov

Role in Functional Materials and Drug Design: In materials science, carboxylic acid groups are used to develop advanced polymers, energy-efficient materials, and functional coatings. patsnap.com They can act as anchor points for surface modification or as building blocks in metal-organic frameworks. In medicinal chemistry and drug design, the carboxylic acid moiety is crucial as it can enhance solubility and participate in key binding interactions, such as hydrogen bonds and ion pairs, with biological targets like enzymes and receptors. numberanalytics.comnih.gov

Research Trajectories of 4-Methoxynaphthalene-2-carboxylic Acid within Polycyclic Aromatic Systems

This compound, also known as 6-methoxy-2-naphthoic acid, is a specific derivative of naphthalene that embodies the principles discussed above. evitachem.com Its structure features a naphthalene backbone functionalized with both a methoxy (B1213986) group (-OCH₃) and a carboxylic acid group (-COOH), which dictates its chemical reactivity and research applications.

Synthesis: The synthesis of this compound can be achieved through several routes. One common laboratory method involves the lithiation of a bromo-precursor followed by quenching with carbon dioxide. Specifically, 6-bromo-2-methoxynaphthalene is treated with tert-butyllithium (B1211817) at low temperatures, and the resulting organolithium intermediate reacts with crushed dry ice to yield the desired carboxylic acid after an acidic workup. prepchem.com An alternative industrial approach is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), which can be optimized to achieve high selectivity. evitachem.com

Properties and Reactions: The chemical behavior of this compound is governed by its functional groups. The carboxylic acid group can undergo typical reactions like esterification and reduction. evitachem.com The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the naphthalene ring influences the molecule's electronic distribution and its reactivity in further substitution reactions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ evitachem.com |

| Molecular Weight | 202.21 g/mol evitachem.com |

| Appearance | White crystalline solid / small white needles prepchem.comevitachem.com |

| Melting Point | 198-200 °C prepchem.com |

| Solubility | Soluble in organic solvents like DMSO and chloroform; less soluble in water. evitachem.comfishersci.ca |

Research Applications: Research involving this compound and its isomers, such as 4-methoxynaphthalene-1-carboxylic acid, points toward their use as advanced intermediates in the synthesis of targeted functional molecules. For instance, 4-methoxynaphthalene-1-carboxylic acid has been utilized in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective β3 adrenergic receptor agonists. fishersci.cathermofisher.com This highlights the role of methoxy-substituted naphthoic acids as scaffolds in medicinal chemistry for creating compounds with specific biological activities. The compound's structure makes it a valuable building block within the broader context of polycyclic aromatic systems for developing novel materials and pharmacologically active agents.

Structure

3D Structure

特性

CAS番号 |

5773-93-3 |

|---|---|

分子式 |

C12H10O3 |

分子量 |

202.21 g/mol |

IUPAC名 |

4-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H,13,14) |

InChIキー |

ZXDDPENMDIVYGR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=CC=CC=C21)C(=O)O |

正規SMILES |

COC1=CC(=CC2=CC=CC=C21)C(=O)O |

製品の起源 |

United States |

Strategic Synthetic Methodologies for 4 Methoxynaphthalene 2 Carboxylic Acid and Its Analogs

Direct Synthetic Pathways and Optimizations

Direct approaches aim to introduce the carboxylic acid function onto a methoxynaphthalene skeleton with high regioselectivity and efficiency.

Carboxylation Reactions for Naphthalene (B1677914) Derivatives

Direct carboxylation involves the introduction of a -COOH group onto the naphthalene ring. While challenging, certain methods have been developed. One such approach is electrochemical carboxylation, which has been explored for naphthalene and its derivatives. nih.gov These reactions often proceed under mild conditions and can offer high selectivity. researchgate.net For instance, the electrochemical carboxylation of naphthalene itself can lead to dicarboxylated products, but modifying the substrate and reaction conditions, such as using electron-deficient naphthalenes, can afford monocarboxylated derivatives. nih.govresearchgate.net Another interesting, though less common in standard organic synthesis, method is biological carboxylation. Studies have shown that anaerobic microbial consortia can metabolize naphthalene by an initial carboxylation step, converting it to 2-naphthoic acid. nih.gov This highlights that direct carboxylation is a feasible, albeit specialized, transformation.

Halogenation and Subsequent Functional Group Interconversions

A more common and reliable direct pathway involves the initial halogenation of a naphthalene derivative, followed by the conversion of the halogen into a carboxylic acid group. This functional group interconversion (FGI) is a cornerstone of organic synthesis. ub.eduvanderbilt.edumit.edu The process typically begins with the bromination of a suitable precursor like 2-naphthol. orgsyn.org The resulting bromonaphthol can then be methylated to yield a bromo-methoxynaphthalene intermediate.

The crucial step is the conversion of the C-Br bond to a C-COOH group. This is often achieved through organometallic intermediates. For example, the bromo derivative can be treated with a strong base like t-butyllithium to form a highly reactive aryllithium species. This intermediate is then quenched with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid upon acidic workup. prepchem.com This halogen-metal exchange followed by carboxylation is a powerful and frequently used method.

Multi-step Synthetic Sequences and Convergent Approaches

Multi-step syntheses offer greater flexibility and control in constructing complex naphthalene systems, often by building the ring system from acyclic or monocyclic precursors.

Friedel-Crafts Acylation in Naphthalene Synthesis

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups to aromatic rings and serves as a key step in a multi-step synthesis of naphthoic acids. evitachem.comacs.org The acylation of 2-methoxynaphthalene (B124790) is a well-studied reaction. ntu.edu.twbas.bg Typically, 2-methoxynaphthalene is reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a catalyst. evitachem.comorgsyn.org

The choice of catalyst is critical and influences both reactivity and regioselectivity. Traditional Lewis acids like aluminum chloride are effective but generate significant waste. bas.bgorgsyn.org Modern approaches utilize more environmentally friendly and reusable solid acid catalysts, such as zeolites (e.g., H-beta, HY, H-mordenite) or heteropolyacids like phosphotungstic acid. ntu.edu.twbas.bgconicet.gov.ar The reaction conditions, including solvent, temperature, and catalyst type, determine the position of acylation. Acylation of 2-methoxynaphthalene can yield the kinetically favored 1-acyl-2-methoxynaphthalene or the thermodynamically more stable 6-acyl-2-methoxynaphthalene. bas.bgconicet.gov.ar

The resulting acetylnaphthalene ketone is an intermediate that must then be converted to the carboxylic acid. This is typically achieved through an oxidation reaction, such as the haloform reaction (using sodium hypohalite), which selectively oxidizes the methyl ketone to a carboxylate.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Major Product | Reference |

| Aluminum Chloride | Acetyl Chloride | Nitrobenzene | 10.5 - 13 | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |

| Phosphotungstic Acid | Acetic Anhydride | [BPy]BF4 (Ionic Liquid) | 120 | 1-Acyl-2-methoxynaphthalene | bas.bg |

| Zeolite H-beta | Acetic Anhydride | None (Solvent-free) | 100 | 1-Acyl-2-methoxynaphthalene | evitachem.com |

| AlTPA (Heteropolyacid Salt) | Acetic Anhydride | 1,2-dichloroethane | 75 | 1-Acetyl-2-methoxynaphthalene | conicet.gov.ar |

| Methanesulfonic Acid | Acetic Acid | Graphite | 80 | para-Acyl product | organic-chemistry.org |

Stobbe Condensation and Related Carbon-Carbon Bond Formations

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction used to construct the naphthalene framework from simpler starting materials. chemistry-chemists.com This reaction involves the condensation of a ketone or aldehyde with a succinic ester derivative in the presence of a strong base, such as potassium t-butoxide. rsc.org For instance, a substituted acetophenone (B1666503) like 3,4-dimethoxyacetophenone can be condensed with diethyl succinate (B1194679). rsc.org The resulting half-ester can then be cyclized under acidic conditions to form the naphthalene ring system, which already incorporates a carboxylic acid (or ester) functionality. rsc.org The condensation of 2-acetylnaphthalene (B72118) with diethyl succinate has also been demonstrated as a route to polycyclic aromatic compounds, showcasing the utility of this method for elaborating naphthalene structures. acs.orgacs.org

Metalation-Enabled Carboxylation

This method involves the direct deprotonation of an aromatic C-H bond using a strong organometallic base, followed by quenching with carbon dioxide. However, due to the multiple reactive sites on the naphthalene ring, achieving high regioselectivity can be challenging. A more controlled and widely used variant is the halogen-metal exchange reaction discussed previously (Section 2.1.2). The synthesis of 6-methoxy-2-naphthalene carboxylic acid provides a clear example, where 6-bromo-2-methoxynaphthalene is treated with t-butyllithium at low temperatures (-78 °C) to generate the 2-lithio-6-methoxynaphthalene (B8668774) intermediate. prepchem.com This powerful nucleophile readily attacks carbon dioxide (dry ice), and subsequent acidification furnishes the target carboxylic acid in high yield (85%). prepchem.com This method is often preferred for its high efficiency and well-defined regiochemistry, dictated by the initial position of the halogen atom.

| Starting Material | Reagents | Conditions | Yield (%) | Product | Reference |

| 6-Bromo-2-methoxynaphthalene | 1) t-Butyllithium in THF; 2) CO2 (dry ice) | -78 °C to RT | 85 | 6-Methoxy-2-naphthalene carboxylic acid | prepchem.com |

Catalyst-Driven and Sustainable Synthetic Protocols

The synthesis of 4-methoxynaphthalene-2-carboxylic acid and its derivatives is increasingly benefiting from modern catalytic methods that prioritize sustainability, efficiency, and selectivity. These approaches move away from stoichiometric reagents towards catalytic cycles that are often more environmentally benign and economical. Key advancements include the use of earth-abundant metal catalysts for reductions, innovative photo-induced reactions for C-C bond formation, and highly optimized coupling strategies for creating amide analogs.

Manganese-Catalyzed Hydrosilylation in Carboxylic Acid Reductions

The reduction of a carboxylic acid to its corresponding primary alcohol is a fundamental transformation in organic synthesis, allowing for the conversion of this compound into its alcohol analog, (4-methoxy-2-naphthalenyl)methanol. Traditional methods often require harsh and excess reducing agents. However, manganese-catalyzed hydrosilylation has emerged as a sustainable and efficient alternative. bohrium.com

Utilizing the commercially available and bench-stable manganese complex, pentacarbonyl(bromo)manganese(I) ([MnBr(CO)₅]), a variety of carboxylic acids can be reduced to their respective alcohols in high yields. nih.govnih.gov This protocol is distinguished by its use of an earth-abundant metal catalyst and a low loading of phenylsilane (B129415) (PhSiH₃), which acts as the reducing agent. nih.gov The reaction proceeds under mild conditions and can be performed in standard laboratory glassware with environmentally conscious solvents like 2-methyltetrahydrofuran. bohrium.com

Kinetic studies and control experiments suggest that the reaction mechanism involves the formation of a silyl (B83357) ester intermediate. The active catalytic species is believed to be a coordinatively unsaturated 16-electron Mn(I) carbonyl complex generated through ligand dissociation. nih.gov This method has proven effective for a wide scope of both aromatic and aliphatic carboxylic acids. nih.govresearchgate.net

Further research has demonstrated that manganese-catalyzed hydrosilylation can also be fine-tuned for the selective reduction of carboxylic acids to aldehydes. rsc.org This is achieved under mild conditions using triethylsilane in conjunction with UV irradiation, providing access to aldehyde analogs after acidic hydrolysis of the intermediate disilylacetals. rsc.org

Photoinduced Electron Transfer and Carboxylation Techniques

The direct installation of a carboxyl group onto an aromatic framework is a critical step in the synthesis of compounds like this compound. Photoinduced Electron Transfer (PET) represents a frontier strategy in this area, offering novel pathways for activating molecules. acs.org In PET processes, a photosensitizer absorbs light and transfers an electron to or from a substrate, generating a radical ion that can undergo further reactions. rsc.org This can be harnessed to create reactive aryl radical intermediates from suitable precursors, which can then be trapped by carbon dioxide to form the desired carboxylic acid.

Metallaphotoredox catalysis, which merges photoredox catalysis with transition-metal catalysis, provides a powerful platform for such transformations. princeton.edu For instance, a light-mediated strategy combined with copper catalysis can facilitate the activation of aryl carboxylates via a ligand-to-metal charge transfer (LMCT) to generate open-shell aryl radicals for functionalization reactions. princeton.edu

While direct photo-carboxylation of 2-methoxynaphthalene is an area of ongoing research, established methods provide a reliable blueprint for this transformation. A classic and effective method is the carboxylation of an organometallic intermediate. For example, 6-methoxy-2-naphthalene carboxylic acid, an isomer of the target compound, is synthesized in high yield by treating 6-bromo-2-methoxynaphthalene with t-butyllithium at low temperature to form an organolithium species, which is then quenched with crushed dry ice (solid CO₂). prepchem.com This general approach is widely applicable for the preparation of carboxylic acids from organolithium or Grignard reagents. youtube.com

Modern catalytic methods are also being developed for the carboxylation of aryl halides using carbon dioxide, often employing palladium or nickel catalysts to facilitate the C-C bond formation. youtube.com

Amide Coupling Reagents and Strategies (e.g., DCC, EDC/DMAP/HOBt)

The conversion of this compound into its amide analogs is one of the most frequently performed reactions in medicinal chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient because the acidic proton of the carboxylic acid reacts with the basic amine in a rapid acid-base neutralization, forming a stable ammonium (B1175870) carboxylate salt and "killing" the nucleophilicity of the amine. chemistrysteps.com

To overcome this, coupling reagents are employed to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine. chemistrysteps.com EDC is often preferred in many applications because its urea (B33335) byproduct is water-soluble, facilitating easier purification compared to the insoluble urea byproduct of DCC. peptide.com

The efficiency and selectivity of these couplings are often enhanced by the use of additives:

1-Hydroxybenzotriazole (HOBt): When used with a carbodiimide, HOBt forms a highly reactive HOBt ester intermediate. This strategy is known to suppress side reactions and, crucially, minimize racemization when coupling chiral substrates. peptide.com

4-(Dimethylamino)pyridine (DMAP): DMAP can be used as a catalyst, functioning as a highly effective acyl transfer agent. It reacts with the activated acid to form a reactive acyl-pyridinium intermediate. nih.gov

A widely adopted and robust protocol involves the combined use of EDC and HOBt. For more challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, a combination of EDC, DMAP, and a catalytic amount of HOBt in a suitable solvent provides excellent yields. nih.govresearchgate.net

Investigations into the Chemical Reactivity and Advanced Transformations of 4 Methoxynaphthalene 2 Carboxylic Acid

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for structural modifications, enabling the synthesis of diverse derivatives with potential applications in various scientific fields.

Formation of Amides and Esters for Structural Diversification

The conversion of the carboxylic acid to amides and esters is a fundamental strategy for structural diversification. Amide derivatives of methoxynaphthalene carboxylic acids have been synthesized and investigated for their potential as chemosensitizing agents in cancer therapy. nih.govnih.govresearchgate.net One common method for amide formation involves the condensation of the carboxylic acid with an appropriate amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.netlibretexts.org Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with amines to form the corresponding amides. nih.govresearchgate.netuomustansiriyah.edu.iq

Esterification, another key derivatization, is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uklibretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org The synthesis of various ester derivatives is significant for creating diverse chemical libraries for further research. nih.gov

| Derivative | Reaction | Reagents | Key Features |

|---|---|---|---|

| Amides | Amidation | Amine, DCC (or other coupling agents) | Direct condensation method. nih.govresearchgate.netlibretexts.org |

| Amides | From Acyl Chloride | Thionyl chloride (to form acyl chloride), then Amine | Involves a more reactive intermediate. nih.govresearchgate.netuomustansiriyah.edu.iq |

| Esters | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction. masterorganicchemistry.comchemguide.co.uklibretexts.org |

Selective Reduction Pathways for Carboxylic Acids

The selective reduction of the carboxylic acid moiety offers another avenue for chemical modification. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols, this process proceeds through an aldehyde intermediate that is typically not isolated because it is more reactive than the starting carboxylic acid. libretexts.org

More recent advancements have enabled the direct and selective reduction of carboxylic acids to aldehydes. One such method utilizes hydrosilane in the presence of a visible light photoredox catalyst. rsc.org This approach is valued for its mild reaction conditions and high functional group tolerance. rsc.org Another established method for reducing substituted naphthalenes is the Birch reduction, which employs an alkali metal (like sodium or potassium) in liquid ammonia (B1221849) with an alcohol. kisti.re.kr This method can lead to the reduction of the aromatic ring system itself. kisti.re.krwikipedia.org A modified approach using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) has also been reported as an alternative to the traditional Birch reduction conditions. huji.ac.il

Reactions Involving the Naphthalene (B1677914) Ring System and its Substituents

The naphthalene core and its methoxy (B1213986) substituent are also amenable to various chemical transformations, further expanding the chemical space accessible from 4-methoxynaphthalene-2-carboxylic acid.

Reactivity of Aromatic Carboxylic Acid Derivatives Towards Nucleophiles

The reactivity of carboxylic acid derivatives towards nucleophiles is a cornerstone of organic chemistry. libretexts.org The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com The reactivity of these derivatives generally follows the order: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edu This hierarchy is attributed to the stability of the leaving group and resonance stabilization. vanderbilt.edu For instance, the replacement of a sulfonamide linker with a carboxamide in certain naphthalenic compounds has been shown to significantly decrease binding affinity in biological targets, highlighting the impact of the linker's chemical nature. nih.govacs.org

Explorations of Substitution Patterns on the Naphthalene Core

The substitution pattern on the naphthalene ring significantly influences its reactivity in electrophilic aromatic substitution reactions. vaia.com The methoxy group is an electron-donating group, which activates the naphthalene ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions. vaia.comechemi.comstackexchange.com However, steric hindrance from the methoxy group and the existing carboxylic acid can influence the regioselectivity of these reactions. echemi.comstackexchange.com For example, in Friedel-Crafts reactions, the Lewis acid catalyst (like aluminum chloride) can complex with the oxygen of the methoxy group, increasing its steric bulk and potentially favoring substitution at more distant positions. echemi.comstackexchange.com The synthesis of multisubstituted naphthalenes can be challenging due to issues with reactivity and selectivity control. rsc.org However, methods like cycloaddition reactions are being explored to overcome these challenges. rsc.orgnih.gov

| Substituent Type | Effect on Ring | Directing Influence | Example Reaction |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Activating | Ortho, Para | Friedel-Crafts Acetylation echemi.comstackexchange.com |

| Electron-Withdrawing (e.g., -COOH) | Deactivating | Meta | Nitration (directing effects can be complex with multiple substituents) vaia.com |

Supramolecular Interactions and Molecular Recognition Studies

The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular assembly. bham.ac.uk Naphthalene derivatives, including this compound, can participate in various supramolecular interactions such as hydrogen bonding (via the carboxylic acid group) and π-π stacking (via the aromatic naphthalene ring). These interactions are crucial in molecular recognition and the formation of larger, ordered structures. For instance, the ability of related naphthalenecarboxamides to act as hydrogen bond donors and acceptors is a key aspect of their biological activity. vanderbilt.edu The study of these interactions is fundamental to designing molecules with specific binding properties for applications in areas like materials science and drug discovery. bham.ac.ukresearchgate.net

Ion-Pair Solvent Extraction Mechanisms

Ion-pair solvent extraction is a prominent technique for transferring charged species from an aqueous phase to an immiscible organic phase. The underlying principle involves neutralizing the charge of an ionized molecule, such as the carboxylate anion of this compound, by associating it with a counter-ion of opposite charge. This formation of a charge-neutral, lipophilic ion-pair facilitates its solubilization and subsequent extraction into the organic solvent.

The process for this compound begins with its dissociation in an aqueous solution, typically under basic pH conditions, to form the 4-methoxynaphthalene-2-carboxylate anion. The extraction of this anion into a nonpolar organic phase is thermodynamically unfavorable due to its charge. However, the introduction of a suitable, bulky counter-ion (for example, a quaternary ammonium (B1175870) cation like tetrabutylammonium) into the system leads to the formation of an ion-pair in the aqueous phase. taylorfrancis.com This reaction can be represented by the equilibrium:

The efficiency of this extraction is governed by several factors. The choice of the organic solvent is critical; solvents with a moderate dielectric constant that can stabilize the ion-pair without promoting its dissociation are often preferred. researchgate.net For instance, solvents like dichloromethane (B109758) and 1-octanol (B28484) have been noted for their effectiveness in extracting similar ion-pair complexes. nih.gov Furthermore, the pH of the aqueous phase must be controlled to ensure the carboxylic acid is in its anionic form, and the hydrophobicity of the counter-ion plays a direct role in the lipophilicity of the resulting ion-pair. taylorfrancis.comresearchgate.net

The mechanism of ion-pair formation itself can be a multi-step process, involving the formation of solvent-separated ion pairs (SSIP), solvent-shared ion pairs (SShIP), and finally, contact ion pairs (CIP), where the ions are in direct contact before extraction. rsc.org

The key components and their functions in a typical ion-pair solvent extraction system for this compound are detailed in the table below.

Table 1: Components in Ion-Pair Solvent Extraction of this compound

| Component | Example | Role in Extraction |

| Analyte | This compound | The target compound to be extracted. |

| Aqueous Phase | Water, buffer solution (pH > pKa) | The initial solvent for the analyte, where it exists in its ionized (carboxylate) form. |

| Organic Phase | Dichloromethane, Chloroform, 1-Octanol | The immiscible solvent into which the neutral ion-pair is extracted. |

| Counter-ion (IPR) | Tetrabutylammonium (TBA⁺) | A lipophilic cation that pairs with the carboxylate anion to form a charge-neutral, extractable complex. |

| Resulting Ion-Pair | [4-methoxynaphthalene-2-COO⁻TBA⁺] | The neutral species that partitions into the organic phase. |

Host-Guest Chemistry and Charge Transfer Absorption

The unique structural and electronic features of this compound make it an interesting candidate for studies in supramolecular chemistry, particularly in the realms of host-guest interactions and charge-transfer phenomena. wikipedia.org

Host-Guest Chemistry

Host-guest chemistry involves the formation of structurally well-defined complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgiupac.org this compound possesses functionalities that allow it to act as a guest or as part of a larger host assembly.

The molecule's extended, electron-rich naphthalene ring system is capable of engaging in π-π stacking interactions with suitable host molecules that have electron-poor aromatic cavities. Conversely, it can act as a component of a larger host structure. For example, research on flexible organic cages constructed from naphthalene walls has demonstrated their ability to encapsulate cationic guests, with binding driven by C-H···π and cation···π interactions. jyu.fi The π-rich surface of the methoxynaphthalene unit can therefore provide a binding surface for appropriate guests.

Furthermore, the carboxylic acid group is a powerful functional handle for directing molecular recognition. It can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable and robust supramolecular synthons. This allows this compound to integrate into larger, self-assembled host networks through hydrogen bonding.

Charge Transfer Absorption

A charge-transfer (CT) complex is formed between an electron-donating molecule and an electron-accepting molecule. rsc.org This interaction often results in the appearance of a new, distinct absorption band in the UV-Vis spectrum at a longer wavelength than the absorptions of the individual components. acs.orgrsc.org This new feature is known as the charge-transfer band.

The 4-methoxynaphthalene moiety in this compound is an excellent electron donor due to the π-electron system of the naphthalene ring, which is further enhanced by the electron-donating methoxy group. When combined with a strong electron acceptor, it can form a CT complex. Studies on closely related derivatives, such as 1-methoxynaphthalene (B125815) and other methylnaphthalenes, have shown that they form CT complexes with acceptors like tetracyanoethylene (B109619) (TCNE) and methyl viologen. acs.orgnih.gov

Upon complexation, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation. The energy of this transition, and thus the position of the CT band, is sensitive to the electron-donating and -accepting strengths of the components, as well as the solvent environment. acs.org The formation of such a complex and its characteristic spectroscopic signature can be summarized as follows.

Table 2: Charge-Transfer Complex Formation

| Component | Example | Role in Complex |

| Electron Donor | This compound | Provides the electron-rich naphthalene system. |

| Electron Acceptor | Tetracyanoethylene (TCNE), Methyl Viologen | A molecule with low-lying empty orbitals that can accept electron density. acs.orgnih.gov |

| Complex | [Donor]•[Acceptor] | The resulting charge-transfer complex formed through non-covalent interactions. |

| Spectroscopic Feature | Charge-Transfer (CT) Absorption Band | A new band appearing in the UV-Vis spectrum, confirming the electronic interaction between the donor and acceptor. acs.orgrsc.org |

Advanced Spectroscopic and Structural Characterization in Research of 4 Methoxynaphthalene 2 Carboxylic Acid

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive method for probing the molecular structure of 4-Methoxynaphthalene-2-carboxylic acid. These techniques measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment, bond strength, and molecular geometry.

In the context of this compound, FT-IR and FT-Raman spectra provide a characteristic fingerprint. Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches associated with both the acid and ether linkages, aromatic C-H stretches, and naphthalene (B1677914) ring C=C stretching vibrations. The precise frequencies of these modes are diagnostic of the molecule's conformation and its participation in intermolecular interactions, most notably hydrogen bonding.

A defining characteristic of carboxylic acids in the condensed phase is their propensity to form strong intermolecular hydrogen bonds. libretexts.orglibretexts.org In the solid state, this compound is expected to exist predominantly as a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This robust dimeric structure significantly influences its vibrational spectrum.

The most telling evidence for this hydrogen-bonded network in an FT-IR spectrum is the appearance of the hydroxyl (O-H) stretching vibration. libretexts.org Instead of a sharp peak around 3500 cm⁻¹ typical of a free (monomeric) O-H group, the hydrogen-bonded dimer exhibits an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a hallmark of the strong hydrogen bonding present in the cyclic dimer structure. aip.org

Furthermore, the formation of these hydrogen bonds directly impacts the carbonyl (C=O) group. The C=O stretching frequency in the hydrogen-bonded dimer is observed at a lower wavenumber, typically around 1710 cm⁻¹, compared to the ~1760 cm⁻¹ frequency expected for a monomeric carboxylic acid. libretexts.orgmdpi.com This shift is due to a weakening of the C=O double bond as electron density is drawn away by the hydrogen bond. These distinct spectral features provide conclusive evidence for the dimeric hydrogen-bonded network.

Table 1: Characteristic FT-IR Frequencies for Hydrogen-Bonded Carboxylic Acid Dimers

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance | Significance for this compound |

|---|---|---|---|

| O-H Stretch | 2500-3300 | Very broad, strong intensity | Indicates strong intermolecular hydrogen bonding, characteristic of the carboxylic acid dimer. libretexts.orglibretexts.org |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity | Confirms the presence of the naphthalene ring structure. |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium intensity | Corresponds to the methoxy (B1213986) (-OCH₃) group. |

| C=O Stretch | 1680-1720 | Strong, sharp | Frequency is lowered from monomer value, confirming its participation in the hydrogen-bonded dimer. libretexts.org |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands, variable intensity | Characteristic fingerprint of the naphthalene aromatic system. |

| C-O Stretch | 1200-1300 | Strong intensity | Arises from both the carboxylic acid and the methoxy ether linkage. |

| O-H Bend (out-of-plane) | ~920 | Broad, medium intensity | Another characteristic feature of the cyclic dimer of carboxylic acids. |

Conformational isomerism in this compound can arise from rotation around the single bonds connecting the carboxylic acid and methoxy groups to the naphthalene ring. The relative orientation of these groups can lead to different conformers with distinct potential energies and, consequently, slightly different vibrational spectra. While multiple conformers may coexist in solution, in the solid state, the molecule typically adopts the most stable conformation that allows for optimal crystal packing, which is heavily influenced by the strong hydrogen-bonding interactions. The study of related molecules, such as methoxybenzaldehydes, has shown that vibrational spectroscopy, when combined with theoretical DFT calculations, can effectively be used to identify and assign spectral features to specific stable conformers. nih.gov For this compound, such an analysis would reveal the preferred orientation of the substituents relative to the aromatic ring system in the crystalline state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of every proton and carbon atom.

The molecular structure of this compound contains a variety of distinct proton and carbon environments, which can be fully resolved using modern NMR techniques.

¹H NMR: The ¹H NMR spectrum provides the initial overview of the proton environments. The carboxylic acid proton (-COOH) is highly deshielded due to anisotropy and the electronegativity of the adjacent oxygens, appearing as a characteristically broad singlet far downfield, typically in the 10-13 ppm region. libretexts.org The methoxy group (-OCH₃) protons appear as a sharp singlet, expected around 3.9-4.0 ppm. The six protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm), displaying a complex pattern of singlets, doublets, and multiplets due to spin-spin coupling with their neighbors.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 165-180 ppm range. libretexts.org The aromatic carbons resonate between 105-160 ppm, with the carbon attached to the methoxy group (C4) being significantly shielded and the carbon attached to the carboxylic acid (C2) also showing a characteristic shift. The methoxy carbon itself will appear upfield, typically around 55-60 ppm.

2D NMR: While 1D spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map the connectivity of the protons on the naphthalene ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure, as it reveals correlations between protons and carbons over two to three bonds. princeton.edu It is essential for assigning the quaternary (non-protonated) carbons. For instance, the carboxylic acid proton would show a correlation to the carbonyl carbon and to carbons C2 and C3 of the naphthalene ring. The methoxy protons would show a correlation to C4. These long-range correlations provide the final links needed to confirm the entire molecular framework. princeton.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| -COOH | ¹H | 12.0 - 13.0 (broad s) | - | C=O, C-2, C-3 |

| -COOH | ¹³C | - | 170 - 175 | H from -COOH, H-1, H-3 |

| 1 | C-H | ~8.0 (s) | ~128 | C-2, C-8a, C=O |

| 3 | C-H | ~7.2 (s) | ~106 | C-2, C-4, C-4a, C=O |

| 4-OCH₃ | ¹H | ~3.9 (s, 3H) | - | C-4 |

| 4-OCH₃ | ¹³C | - | ~56 | H from -OCH₃ |

| 5 | C-H | ~7.5 (d) | ~125 | C-4, C-6, C-8a |

| 6 | C-H | ~7.3 (t) | ~122 | C-5, C-7, C-8 |

| 7 | C-H | ~7.4 (t) | ~127 | C-6, C-8, C-8a |

| 8 | C-H | ~8.1 (d) | ~129 | C-1, C-7, C-8a |

| 2 | C | - | ~135 | H-1, H-3 |

| 4 | C | - | ~158 | H-3, H-5, H from -OCH₃ |

| 4a | C | - | ~126 | H-3, H-5, H-8 |

| 8a | C | - | ~130 | H-1, H-5, H-7, H-8 |

Note: Predicted shifts and coupling patterns (s=singlet, d=doublet, t=triplet) are estimates based on data for similar structures like 2-methoxynaphthalene (B124790) and general substituent effects. chemicalbook.com

NMR spectroscopy is also sensitive to dynamic processes. The characteristic broadness of the carboxylic acid proton signal is not only due to its acidity but also to chemical exchange and the dynamics of the hydrogen-bonding network. libretexts.org In different solvents or at different temperatures, the rate of this exchange can change, leading to a sharpening or further broadening of the signal. Variable-temperature NMR studies could potentially be used to investigate the stability of the hydrogen-bonded dimer and probe the rotational energy barrier of the carboxylic acid group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and, through tandem MS (MS/MS), its fragmentation pattern, which offers valuable structural clues.

For this compound (C₁₂H₁₀O₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass is 202.0630 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The fragmentation pattern of aromatic carboxylic acids is well-documented. youtube.com Common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Key expected fragments for this compound include:

[M]⁺• (m/z 202): The molecular ion. Aromatic systems often show a prominent molecular ion peak due to their stability. youtube.com

[M-OH]⁺ (m/z 185): A very common fragment resulting from the loss of a hydroxyl radical from the carboxylic acid group. youtube.comlibretexts.org

[M-COOH]⁺ (m/z 157): Resulting from the loss of the entire carboxyl group as a radical. This fragment corresponds to the 4-methoxynaphthalene cation. youtube.comlibretexts.org

[M-CH₃]⁺ (m/z 187): Loss of a methyl radical from the methoxy group is also a possible fragmentation pathway.

Analysis of these fragments allows for the confirmation of the different functional groups (carboxylic acid, methoxy group) and the core naphthalene structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula of Loss | m/z (Nominal) | Significance |

|---|---|---|---|

| [M]⁺• | - | 202 | Molecular Ion |

| [M-OH]⁺ | •OH | 185 | Confirms carboxylic acid functionality. libretexts.org |

| [M-H₂O]⁺• | H₂O | 184 | Possible loss of water, though less common than -OH loss. |

| [M-CHO]⁺ | •CHO | 173 | Loss of formyl radical. |

| [M-COOH]⁺ | •COOH | 157 | Confirms carboxylic acid and indicates the mass of the methoxynaphthalene backbone. libretexts.org |

| [M-OCH₃]⁺ | •OCH₃ | 171 | Loss of the methoxy radical. |

| [M-CH₃]⁺ | •CH₃ | 187 | Loss of a methyl radical from the methoxy group. |

X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing

A hypothetical crystal data table for this compound, based on common features of similar organic molecules, is presented below. It is important to note that these values are illustrative and await experimental determination.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

These parameters require experimental determination through single-crystal X-ray diffraction.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other close contacts, and determine their relative contributions to the crystal packing.

For this compound, a Hirshfeld analysis would be expected to reveal dominant O···H/H···O contacts, corresponding to the strong hydrogen bonds between carboxylic acid groups. Other significant interactions would likely include H···H, C···H/H···C, and O···C/C···O contacts. The π-π stacking interactions, common in aromatic systems, would be identifiable through characteristic features on the shape index and fingerprint plots. The analysis of related compounds, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has demonstrated the utility of Hirshfeld analysis in confirming the predominance of dispersion forces and quantifying various intermolecular contacts that stabilize the crystal structure.

An illustrative breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related naphthalene derivative is provided below.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

Specific percentages for this compound are contingent on the determination of its crystal structure.

Analysis of Dihedral Angles and Molecular Geometry

The molecular geometry of this compound, particularly the dihedral angles between the carboxylic acid group and the naphthalene ring, is a crucial factor influencing its conformation and packing. The planarity of the naphthalene system can be distorted by its substituents.

Computational and Theoretical Chemistry Investigations of 4 Methoxynaphthalene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of moderately large organic molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other electronic characteristics with reasonable computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for calculations on naphthalene (B1677914) derivatives due to their proven accuracy in predicting molecular structures and vibrational spectra.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests higher reactivity and lower stability. biomedres.us For aromatic systems like naphthalene, the introduction of substituent groups like methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) can modulate this energy gap.

While specific DFT calculations for 4-Methoxynaphthalene-2-carboxylic acid are not widely published, data from the structurally similar compound Naproxen, which shares the 6-methoxy-naphthalene core, shows a HOMO-LUMO gap of 4.4665 eV. biomedres.us This relatively large gap suggests a high degree of molecular stability. From the HOMO-LUMO energies, other key quantum chemical descriptors can be calculated to predict global reactivity. nih.govbiomedres.us

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table illustrates the type of data generated from a typical DFT study, with conceptual explanations.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.govbiomedres.us |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. biomedres.us |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the capacity of a system to accept electrons. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. youtube.com It is invaluable for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to attack by electrophiles. youtube.comwuxiapptec.com Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles. youtube.comwuxiapptec.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.com

For this compound, an MEP map would be expected to show the following features:

High Negative Potential (Red): The oxygen atoms of the carboxylic acid group (-COOH) and the oxygen atom of the methoxy group (-OCH₃) would be the most electron-rich areas. These sites are strong local nucleophiles and are active in forming hydrogen bonds. researchgate.net

High Positive Potential (Blue): The acidic proton of the carboxylic acid group would exhibit the most positive potential, making it the primary site for deprotonation and electrophilic interactions. wuxiapptec.com

Aromatic System: The naphthalene ring system would show a distribution of potential, influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

DFT calculations are highly effective for predicting vibrational spectra (FT-IR and Raman). Theoretical frequency calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations. These calculations are often performed using methods like B3LYP, and the results are typically scaled to correct for anharmonicity and other systematic errors.

While a detailed vibrational analysis for this compound is not available, studies on the closely related compound 1-hydroxynaphthalene-2-carboxylic acid provide analogous data for the key functional groups. The characteristic vibrations of the carboxylic acid and naphthalene C-H bonds are well-defined.

Table 2: Representative Calculated Vibrational Frequencies for Naphthalene Carboxylic Acid Derivatives (B3LYP Method) Data is analogous to findings for similar structures and serves to illustrate typical computational results.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Description |

| O-H Stretch | -COOH | ~3570 | Stretching of the hydroxyl bond in the carboxylic acid. |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. |

| C=O Stretch | -COOH | ~1730 | Stretching of the carbonyl double bond. |

| C-C Stretch (Aromatic) | Naphthalene Ring | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the ring. |

| C-O Stretch | -COOH | ~1217 | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| O-H In-plane Bend | -COOH | ~1180 | Bending of the O-H bond within the plane of the molecule. |

| C-H Out-of-plane Bend | Naphthalene Ring | 800 - 950 | Out-of-plane bending vibrations of the ring C-H bonds. |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a microscopic view of physical processes and interactions. mdpi.com This is particularly useful for understanding conformational changes and the explicit role of solvent molecules. osti.gov

MD simulations of this compound, typically in a solvent like water, can reveal important dynamic properties. A simulation would involve placing one or more molecules of the compound into a simulation box filled with solvent molecules and tracking their interactions over nanoseconds.

Key insights from such simulations include:

Conformational Analysis: MD can explore the rotational freedom of the carboxylic acid group relative to the naphthalene ring, identifying the most stable conformations and the energy barriers between them.

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific sites, such as the carbonyl oxygen or the acidic proton. This reveals the structure of the solvation shell.

Hydrogen Bonding Dynamics: Simulations can quantify the lifetime and geometry of hydrogen bonds formed between the carboxylic acid group and surrounding water molecules, which is critical for understanding its solubility and acidity.

Transport Properties: MD can be used to calculate diffusion coefficients, which describe how the molecule moves through the solvent.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures.

The study of a reaction mechanism involves calculating the energy profile along a reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. researchgate.net This value is a key determinant of the reaction rate, as described by Transition State Theory (TST). researchgate.net

For this compound, quantum chemical studies could characterize various important reactions:

Esterification: Calculating the reaction pathway for the acid-catalyzed reaction with an alcohol to form an ester. This would involve identifying the transition states for protonation, nucleophilic attack by the alcohol, and subsequent elimination of water.

Decarboxylation: Investigating the mechanism and energy barrier for the removal of the -COOH group, a reaction that may occur under certain thermal conditions.

Electrophilic Aromatic Substitution: Modeling the substitution at various positions on the naphthalene ring to predict regioselectivity, based on the activation energies of the different pathways.

Such studies provide a fundamental understanding of the molecule's reactivity and can guide the design of synthetic routes and predict its chemical fate in different environments. patonlab.com

Energetic Profiles of Synthetic Pathways

The synthesis of a chemical compound can often be achieved through various routes. Computational chemistry offers a way to evaluate these different synthetic pathways by calculating their energetic profiles. This involves determining the energies of reactants, intermediates, transition states, and products for each step in a proposed reaction mechanism.

Methodology: A common and powerful method for these calculations is Density Functional Theory (DFT). researchgate.netmdpi.commdpi.comasianpubs.org By employing a suitable functional and basis set, the electronic structure and, consequently, the energy of a molecule can be accurately approximated. For a proposed synthetic step, a potential energy surface is explored to locate the minimum energy structures corresponding to reactants and products, as well as the saddle point representing the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Hypothetical Application to this compound: While no specific studies on the energetic profiles of synthetic pathways for this compound were found, one could envision a computational study comparing different carboxylation methods of a 4-methoxynaphthalene precursor. For example, the energetic feasibility of a Kolbe-Schmitt-type reaction versus a pathway involving Grignard reagent formation followed by reaction with carbon dioxide could be computationally assessed.

Illustrative Data Table for a Hypothetical Reaction Step:

This table illustrates the kind of data that would be generated from a computational study of a single reaction step. The values are purely for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.0 |

| Products | Final materials of the step | -10.0 |

Such an analysis, performed for all steps in competing synthetic routes, would allow for the identification of the most energetically favorable pathway, guiding synthetic chemists in their experimental work. Modern computational platforms can even assist in the automated design and thermodynamic evaluation of novel biosynthetic pathways. scbt.com

Computational Approaches to Molecular Recognition and Chiral Discrimination

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net When one of the interacting molecules is chiral, the recognition process can be stereoselective, leading to chiral discrimination. Computational methods are invaluable for studying these phenomena at the molecular level.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor). nih.govfip.orgfip.org This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific biological target, such as a protein or nucleic acid. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, docking studies could be used to investigate its potential to bind to various enzymes or receptors. The carboxylic acid group is a common recognition motif in biological systems, capable of forming strong hydrogen bonds. researchgate.net

Chiral Discrimination: As this compound itself is not chiral, computational studies on its chiral discrimination would focus on its interactions with chiral environments. For instance, if used as a building block in a larger chiral molecule, or when interacting with a chiral selector in chromatography, computational methods could elucidate the basis of stereoselectivity.

Computational simulations can help understand the process of molecular recognition in chiral separation techniques. nih.gov By modeling the interactions between the enantiomers of a chiral analyte and a chiral stationary phase, it is possible to calculate the interaction energies. A significant difference in interaction energy between the two enantiomers would suggest that a good separation is achievable.

Illustrative Data Table for a Hypothetical Chiral Recognition Study:

This table illustrates the type of data that could be generated from a docking study of the two enantiomers of a hypothetical chiral molecule interacting with a chiral selector. The values are for illustrative purposes only.

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| (R)-Enantiomer | -7.5 | Hydrogen bond with Serine, π-π stacking |

| (S)-Enantiomer | -6.2 | Weaker hydrogen bond with Serine |

A more negative binding energy suggests a stronger and more stable interaction. In this hypothetical case, the (R)-enantiomer would be expected to be more strongly retained by the chiral selector.

While specific computational investigations into the molecular recognition and chiral discrimination of this compound are not present in the current body of scientific literature, the established computational methodologies provide a clear path for future research in this area.

Applications of 4 Methoxynaphthalene 2 Carboxylic Acid and Its Derivatives in Chemical Research and Development

Utility as Building Blocks in Advanced Materials Science

The pursuit of novel materials with tailored properties is a cornerstone of modern materials science. The inherent characteristics of the 4-methoxynaphthalene-2-carboxylic acid framework, such as its planarity, rigidity, and potential for functionalization, make it an attractive starting point for the synthesis of advanced materials with specific functions.

Precursors for Liquid Crystalline Compounds

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, a characteristic that is exploited in a wide array of technologies, most notably in display devices. colorado.eduscirp.org The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. Calamitic, or rod-shaped, molecules are a common motif in liquid crystal design. scirp.org

Derivatives of this compound, specifically those where the carboxylic acid group is esterified with various chiral or achiral alcohols, can give rise to molecules with the requisite elongated and rigid structure to exhibit liquid crystalline behavior. For instance, research into chiral 6-alkoxy-2-naphthoic acid derivatives has demonstrated their capacity to form various mesophases, including chiral nematic (N), smectic A (SmA), and chiral smectic C (SmC) phases. researchgate.net The presence of the naphthalene (B1677914) core contributes to the rigidity of the molecule, while the alkoxy chain and other terminal groups influence the melting and clearing points, as well as the type of mesophase formed.

The synthesis of such liquid crystals typically involves the conversion of the carboxylic acid to an acid chloride, followed by esterification with a selected phenol (B47542) or alcohol. iosrjournals.org The variation of the alkoxy chain length (in the 6-position) and the structure of the esterified group allows for the fine-tuning of the liquid crystalline properties. Studies on related naphthalene-based systems, such as 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, have shown that even with "kinked" molecular structures, nematic phases can be achieved. nih.gov

Table 1: Examples of Naphthalene-based Liquid Crystalline Scaffolds

| Base Scaffold | Type of Mesophase Observed | Reference |

| Chiral 6-alkoxy-2-naphthoic acid derivatives | N, SmA, SmC | researchgate.net |

| 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines | Nematic | nih.gov |

| (S)-2-(6-hydroxy-2-naphthyl)propionic acid derivatives | Ferroelectric Sc, Antiferroelectric ScA | researchgate.net |

This table is illustrative and features derivatives of the broader 6-alkoxy-2-naphthoic acid family to demonstrate the principle.

Components in Photonic and Optoelectronic Systems

The photophysical properties of organic molecules, such as their ability to absorb and emit light, are at the heart of their application in photonic and optoelectronic devices. Naphthalene derivatives are known for their fluorescence, making them candidates for use as organic fluorophores, luminescence sensors, and components in optical brighteners and liquid-crystal displays. researchgate.net

While specific research on the direct integration of this compound into photonic systems is not extensively documented in publicly available literature, the photophysical properties of the naphthalene core are well-established. The electronic structure of naphthalene-based compounds can be tailored through chemical modification to influence their absorption and emission spectra. The methoxy (B1213986) group, being an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, on the naphthalene scaffold of the title compound can create a charge-transfer character that may be exploited in the design of materials for optoelectronics.

The synthesis of derivatives where the carboxylic acid is converted to an amide or ester with a suitable chromophore could lead to materials with interesting photophysical properties. For example, compounds derived from 1,8-naphthalic anhydride (B1165640) and 1,8-naphthalimide (B145957) exhibit strong fluorescence and large Stokes shifts, properties that are desirable for various optical applications. researchgate.net The principles of designing fluorescent probes and materials often involve the coupling of a fluorophore, such as a naphthalene derivative, to other molecular units to control properties like photoinduced electron transfer (PET). researchgate.net

Development of Chemical Probes for Investigating Biological Mechanisms (Non-Clinical Focus)

The intricate machinery of biological systems can be elucidated with the help of precisely designed chemical probes. These molecular tools allow researchers to study the function of specific proteins, such as enzymes and receptors, in a controlled manner, providing insights into biological pathways without a direct therapeutic goal. The structural framework of this compound serves as a valuable starting point for the synthesis of such probes.

Molecular Tool Development for Enzyme Inhibition Studies (e.g., MCT4)

Monocarboxylate transporters (MCTs) are a family of proteins responsible for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes. nih.gov MCT4, in particular, is often upregulated in highly glycolytic cells and is responsible for lactate efflux, playing a role in maintaining cellular pH. nih.govnih.gov The inhibition of MCT4 is a subject of research interest for understanding its role in cellular metabolism.

While no direct studies naming this compound as an MCT4 inhibitor were found, the design of inhibitors for this transporter provides a context for the potential application of its derivatives. The discovery of potent and selective MCT4 inhibitors often starts from screening campaigns that identify initial "hit" compounds, which are then chemically modified to improve their properties. nih.govryvu.com For example, the development of the selective MCT4 inhibitor AZD0095 began with a triazolopyrimidine hit, which was then extensively modified. nih.gov

Naphthalene-based structures have been explored in the context of inhibiting other transport proteins. For instance, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides were designed as agents to reverse multidrug resistance (MDR), a phenomenon often mediated by transporter proteins. nih.govresearchgate.net This suggests that the 6-methoxynaphthalene-2-carboxylic acid scaffold can be a viable starting point for synthesizing libraries of compounds to be screened for inhibitory activity against transporters like MCT4. The carboxylic acid group provides a convenient handle for creating a variety of amide derivatives.

Design of Ligands for Receptor Binding Research

Nuclear receptors are a class of proteins that regulate gene expression in response to binding by small molecules (ligands). The retinoic acid receptors (RARs), with their three subtypes (α, β, and γ), are involved in various physiological processes and are activated by retinoic acid. The development of synthetic ligands that can selectively bind to specific RAR subtypes is a significant area of research for dissecting the distinct roles of each receptor subtype.

Research has shown that derivatives of naphthalene-2-carboxylic acid can act as RAR-selective ligands. Specifically, a series of 6-substituted 2-naphthoic acid retinoids were synthesized and found to exhibit selectivity for the RAR β and γ subtypes. nih.gov Within this series, an oxime derivative was identified as a potent and selective RARγ ligand, while an olefinic derivative showed activity comparable to retinoic acid with slight β,γ selectivity. nih.gov

These findings highlight the potential of the 6-methoxy-2-naphthoic acid (this compound) scaffold as a basis for designing novel RAR ligands. The methoxy group at the 6-position is one of the substitutions that can be explored to modulate binding affinity and selectivity. The general structure-activity relationship studies of these naphthoic acid derivatives provide a roadmap for designing new compounds with tailored receptor binding profiles. nih.gov The carboxylic acid moiety is a key feature, as it often forms a crucial ionic bridge with an arginine residue within the ligand-binding domain of the receptor.

Table 2: Investigated Naphthalene-2-Carboxylic Acid Derivatives as Receptor Ligands

| Derivative Class | Target Receptor | Observed Selectivity | Reference |

| 6-Substituted 2-naphthoic acids | Retinoic Acid Receptors (RARs) | General β,γ selectivity | nih.gov |

| Oxime derivative of 6-substituted 2-naphthoic acid | Retinoic Acid Receptor γ (RARγ) | Potent and selective for RARγ | nih.gov |

| Olefinic derivative of 6-substituted 2-naphthoic acid | Retinoic Acid Receptors (RARs) | Slight β,γ selectivity | nih.gov |

Contributions to Advanced Separation Science

The separation of complex mixtures is a fundamental challenge in chemistry. Chiral separation, the separation of enantiomers, is particularly important in fields like pharmaceuticals, where the two enantiomers of a chiral drug can have different biological activities. chromatographyonline.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for achieving such separations. researchgate.netnih.gov

The enantiomers of various 2-aryloxycarboxylic acids have been successfully separated using HPLC on polysaccharide-based chiral stationary phases. researchgate.net While specific studies detailing the use of this compound itself as a chiral selector or analyte in advanced separation science are not prominent, its structural features suggest potential applications. As a chiral carboxylic acid (if resolved into its enantiomers) or as a precursor to chiral derivatives, it could be used in the development of new chiral stationary phases.

The rigid naphthalene ring system can provide the structural basis for creating a chiral environment when appropriately functionalized. For example, it could be derivatized and then immobilized onto a support material like silica (B1680970) to create a novel CSP for HPLC. nih.gov The effectiveness of such a CSP would depend on its ability to form transient diastereomeric complexes with the enantiomers of an analyte, leading to different retention times. The methoxy and carboxylic acid groups offer sites for chemical modification to enhance chiral recognition capabilities. The principles of chiral separation rely on creating these selective interactions, and the naphthalene scaffold provides a robust platform for designing such molecular architectures. chromatographyonline.com

Model Systems for Extracting Aromatic Compounds from Complex Mixtures

The separation and extraction of specific organic compounds from complex matrices, such as crude oil or environmental samples, is a significant challenge in analytical and industrial chemistry. To develop and optimize extraction methods, researchers often employ model systems containing compounds with representative structures. Carboxylic acids based on naphthalene are particularly relevant in the context of crude oil, where naphthenic acids (a complex mixture of cycloaliphatic and aromatic carboxylic acids) cause significant corrosion and operational issues.

While direct studies specifying this compound as a model compound are not prevalent in readily available literature, the principles of extracting similar molecules are well-established. Research into the liquid-liquid extraction of naphthenic acids from hydrocarbon mixtures using various solvents, including ionic liquids, provides a framework for its potential use. sielc.comhelixchrom.comjfda-online.com For instance, studies have explored the efficiency of different solvents like dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) in isolating oxy-naphthenic acids from produced water, highlighting the influence of solvent choice and pH on extraction efficiency. sielc.com

The general methodology involves partitioning the acidic components from a non-polar organic phase (simulating crude oil) into a polar or reactive phase. The effectiveness of this process is quantified by parameters such as the distribution coefficient and selectivity. In developing such methods, a model compound like this compound could serve to standardize the procedure and explore the impact of its specific properties—aromaticity, acidity, and the presence of the methoxy group—on its partitioning behavior.

Table 1: Parameters in Liquid-Liquid Extraction Development

| Parameter | Description | Relevance to Model Systems |

|---|---|---|

| Distribution Coefficient (D) | The ratio of the concentration of a solute in the extract phase to its concentration in the raffinate phase at equilibrium. | Measures the efficiency of the solvent in extracting the target model compound. jfda-online.com |

| Selectivity (α) | The ratio of the distribution coefficients of two different components, indicating how well the solvent separates one from the other. | Evaluates the solvent's ability to selectively extract the aromatic acid over other hydrocarbons. jfda-online.comijpsjournal.com |

| Solvent-to-Feed Ratio | The volumetric or mass ratio of the extraction solvent to the initial mixture. | Optimized to maximize extraction while minimizing solvent usage and cost. ijpsjournal.com |

| pH | The acidity or basicity of the aqueous phase in the extraction system. | Crucial for extracting acidic compounds like carboxylic acids, which can be converted to their more water-soluble salt form at high pH. sielc.com |

| Temperature | The operational temperature of the extraction process. | Can influence solubility, mass transfer rates, and phase behavior. ijpsjournal.com |

By using a well-defined molecule like this compound, researchers can systematically vary these parameters to understand the fundamental principles governing the extraction of functionalized aromatic acids from non-polar environments.

Analytical Method Development for Naphthalene Carboxylic Acids

Accurate quantification and identification of naphthalene carboxylic acids are essential for quality control, metabolic studies, and environmental monitoring. The development of robust analytical methods, primarily using chromatography, is a key area of research.